

8-Chlorotriazolo[4,3-a]pyridine CAS number

501357-89-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloro[1,2,4]triazolo[4,3-a]pyridine

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An In-Depth Technical Guide to 8-Chlorotriazolo[4,3-a]pyridine (CAS 501357-89-7)

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Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and distribution of hydrogen bond donors and acceptors allow it to serve as a versatile framework for developing potent and selective ligands for a diverse array of biological targets.[1][4] This scaffold is a cornerstone in the development of therapeutics for oncology, infectious diseases, and neurological disorders.[2][4][5][6][7]

Within this important class of compounds, 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine (CAS: 501357-89-7) emerges as a critical building block and synthetic intermediate. The strategic placement of the chlorine atom at the 8-position not only influences the molecule's electronic properties but also provides a reactive handle for further chemical modification, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive technical overview of its synthesis, properties, applications, and handling for researchers and drug development professionals.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research.

Property	Value	Source(s)
CAS Number	501357-89-7	[3][8]
Molecular Formula	C ₆ H ₄ CIN ₃	[3]
Molecular Weight	153.6 g/mol	[3]
Melting Point	193-195 °C	[9]
Appearance	White crystalline solid (as per synthesis description)	[9]
IUPAC Name	8-chloro-[1][2][3]triazolo[4,3-a]pyridine	

Spectral Data Insight: A Chinese patent provides key ¹H NMR spectral data for the compound, confirming its structure.[9]

- ¹H NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H, triazole-H), 8.17 (d, J=6.73Hz, 1H, Py), 7.35 (d, J=7.05Hz, 1H, Py), 6.85 (t, J=6.86Hz, 1H, Py).[9] The distinct singlet at 8.94 ppm is characteristic of the proton on the triazole ring, while the coupled signals between 6.85 and 8.17 ppm correspond to the protons on the pyridine ring.

Synthesis and Mechanistic Rationale

The construction of the triazolopyridine core is a critical step that leverages established heterocyclic chemistry principles. A common and efficient method involves the cyclization of a hydrazine-substituted pyridine with a single-carbon source.

Primary Synthesis Protocol: Microwave-Assisted Cyclization

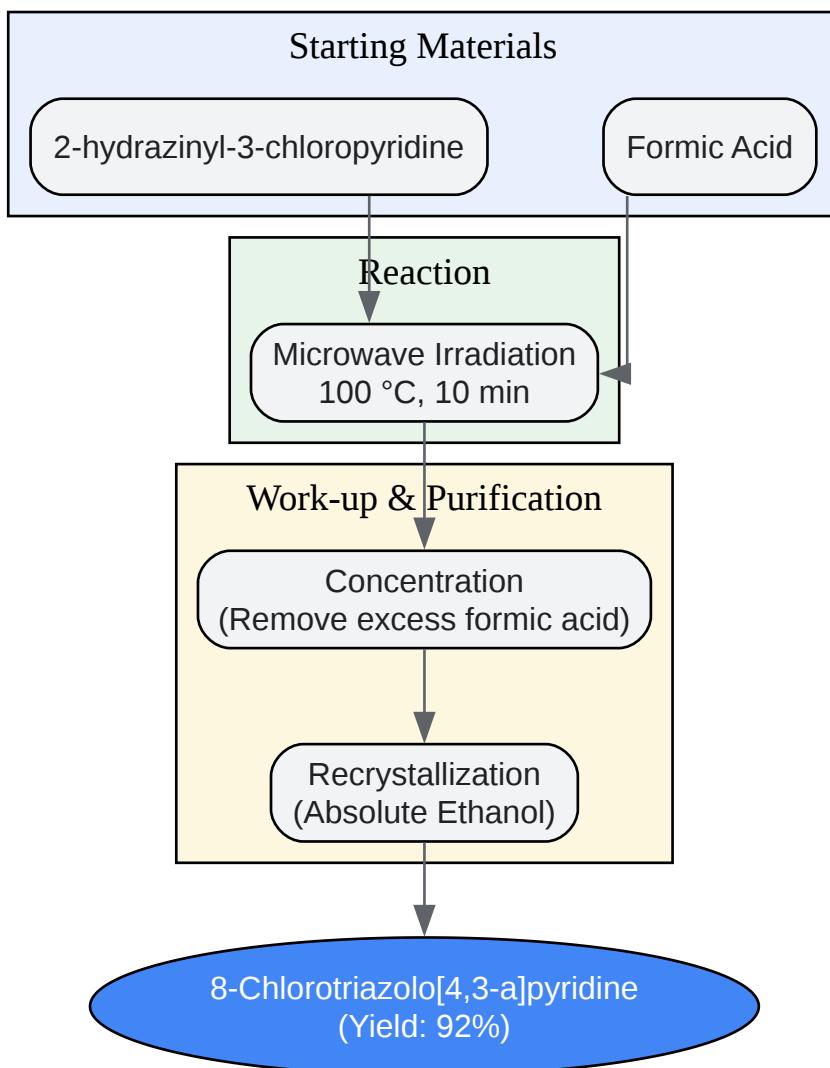
An effective synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine is achieved through the reaction of 2-hydrazinyl-3-chloropyridine with formic acid under microwave irradiation, as detailed in patent literature.[9]

Step-by-Step Methodology:

- Reactant Charging: To a suitable microwave reactor vessel, add 2-hydrazinyl-3-chloropyridine (10 mmol).
- Reagent Addition: Add an excess of formic acid (50 mmol) to the vessel. The formic acid serves as both the reactant and the reaction medium.
- Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 100 °C for 10 minutes with stirring.
- Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess formic acid.
- Purification: Recrystallize the resulting residue from absolute ethanol to yield the final product as a white crystalline solid. This method reports a high yield of 92.0%.[9]

Causality and Experimental Design Choices

- Starting Material: 2-hydrazinyl-3-chloropyridine is the logical precursor. The hydrazine group (-NHNH₂) is essential for forming the five-membered triazole ring, and the 3-chloro substituent on the pyridine ring directly results in the desired 8-chloro position on the final fused heterocyclic system.
- Reagent Selection: Formic acid is the simplest source for the single carbon atom required to bridge the hydrazine nitrogens and complete the 1,2,4-triazole ring.
- Reaction Conditions: Microwave heating is employed to provide rapid, uniform, and efficient energy input. This significantly reduces reaction times from hours to minutes compared to conventional heating methods, often leading to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts. The reaction proceeds via an initial acylation of the terminal hydrazine nitrogen by formic acid, followed by an intramolecular cyclization and dehydration to form the aromatic triazole ring.



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Fig 1. Microwave-assisted synthesis workflow.

Other synthetic strategies for the broader[1][2][3]triazolo[4,3-a]pyridine class include palladium-catalyzed coupling of 2-chloropyridine with hydrazides followed by dehydration.[10][11]

Applications in Drug Discovery and Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyridine scaffold, including the 8-chloro derivative, is a foundational element in the design of novel therapeutics targeting a wide range of diseases. The 8-chloro group can act as a key binding motif or a versatile point for synthetic elaboration.

Key Therapeutic Areas:

- Oncology: This scaffold is extensively used to develop kinase inhibitors and immunomodulators.
 - c-Met Inhibitors: Derivatives have shown potent and selective inhibition of the c-Met kinase, a key target in gastric and non-small cell lung cancers.[5]
 - IDO1 Inhibitors: The triazole nitrogen can coordinate with the heme iron in the active site of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial target in cancer immunotherapy.[2][12]
 - PD-1/PD-L1 Inhibitors: Small molecules based on this framework have been developed to disrupt the PD-1/PD-L1 protein-protein interaction, a cornerstone of modern cancer immunotherapy.[7]
 - Smoothened (SMO) Inhibitors: The triazolopyridine ring has been identified as a critical component for binding to the SMO receptor, which is implicated in the Hedgehog signaling pathway and relevant to colorectal carcinoma.[6]
 - PIM Kinase Inhibitors: The scaffold has been used to generate inhibitors of PIM kinases, which are involved in cell survival and proliferation pathways in various cancers.[13]
- Infectious Diseases: The unique electronic and structural features of triazolopyridines make them effective against various pathogens.
 - Antimalarial Agents: Compounds bearing this core have demonstrated good in vitro activity against *Plasmodium falciparum*.[4]
 - Trypanocidal Agents: Related triazolopyridine isomers have shown efficacy against *Trypanosoma cruzi*, the parasite responsible for Chagas disease, by inhibiting sterol biosynthesis.[14]



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Fig 2. Diverse therapeutic targets of the triazolopyridine core.

Safety, Handling, and Storage

As a laboratory chemical, 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine requires careful handling in accordance with good industrial hygiene and safety procedures.[15]

Hazard Identification (GHS-US Classification):[15]

- Skin Irritation (Category 2): Causes skin irritation (H315).

- Eye Irritation (Category 2A): Causes serious eye irritation (H319).
- Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation (H335).

Recommended Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[\[15\]](#)[\[16\]](#)
- Personal Protective Equipment:
 - Wear protective gloves (e.g., nitrile rubber).
 - Wear safety glasses with side-shields or chemical goggles.
 - Wear a lab coat.
- Handling Practices: Avoid breathing dust.[\[15\]](#) Wash skin thoroughly after handling.[\[15\]](#) Do not eat, drink, or smoke when using this product.

First-Aid Measures:[\[15\]](#)

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

- Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment.[\[16\]](#)

Conclusion

8-Chloro-[1][2][3]triazolo[4,3-a]pyridine is more than a simple heterocyclic compound; it is a high-value synthetic intermediate that provides a gateway to novel and diverse chemical entities. Its robust synthesis and the strategic utility of the 8-chloro substituent make it an indispensable tool for medicinal chemists. The proven track record of the triazolopyridine scaffold in generating potent modulators of critical biological targets, particularly in oncology, underscores the continued importance of this building block in the pipeline of modern drug discovery and development.

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- To cite this document: BenchChem. [8-Chlorotriazolo[4,3-a]pyridine CAS number 501357-89-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581507#8-chlorotriazolo-4-3-a-pyridine-cas-number-501357-89-7]

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